molecular formula C24H18N2O B14488006 2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole CAS No. 63443-21-0

2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole

Cat. No.: B14488006
CAS No.: 63443-21-0
M. Wt: 350.4 g/mol
InChI Key: LSLRIQKNPYFWBH-UHFFFAOYSA-N
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Description

2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a five-membered ring containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride . This reaction proceeds under controlled conditions to yield the desired oxadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with altered properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole is unique due to its specific phenyl and ethenyl substitutions, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

63443-21-0

Molecular Formula

C24H18N2O

Molecular Weight

350.4 g/mol

IUPAC Name

2-phenyl-5-[2-[4-(2-phenylethenyl)phenyl]ethenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C24H18N2O/c1-3-7-19(8-4-1)11-12-20-13-15-21(16-14-20)17-18-23-25-26-24(27-23)22-9-5-2-6-10-22/h1-18H

InChI Key

LSLRIQKNPYFWBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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